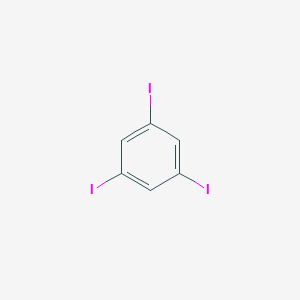

1,3,5-Triiodobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJJIHGDBUBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211647 | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-44-8 | |

| Record name | 1,3,5-Triiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Triiodobenzene from 2,4,6-Triiodoaniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1,3,5-triiodobenzene from 2,4,6-triiodoaniline. This chemical transformation is a critical process for obtaining a highly functionalized aromatic compound widely used as a building block in materials science, medicinal chemistry, and the development of X-ray contrast agents.[1][2] The described methodology involves a two-stage process: the diazotization of the primary aromatic amine followed by a copper(I) oxide-mediated deamination, a variation of the Sandmeyer reaction.[1][3] This document consolidates quantitative data, presents a step-by-step experimental procedure, and includes a visual workflow to ensure successful execution by qualified professionals.

Reaction Principle

The conversion of 2,4,6-triiodoaniline to this compound is not a direct substitution but a strategic removal of the amino group. The synthesis is achieved through a robust and high-yielding two-step sequence.[3][4]

-

Diazotization: The primary amino group (-NH₂) of 2,4,6-triiodoaniline is converted into a diazonium salt (-N₂⁺) using sodium nitrite (NaNO₂) in a strong acidic medium, typically a mixture of sulfuric acid and glacial acetic acid.[3] This reaction is temperature-sensitive and must be conducted at low temperatures (below 20°C) to prevent the premature decomposition of the diazonium salt.[1][3]

-

Deamination (Sandmeyer-type Reaction): The resulting diazonium salt is subsequently treated with a reducing agent to replace the diazonium group with a hydrogen atom.[3] In this specific protocol, a suspension of copper(I) oxide (Cu₂O) in ethanol facilitates the reduction, leading to the evolution of nitrogen gas and the formation of the desired this compound.[1][2] This method is a variation of the Sandmeyer reaction, which is a versatile tool for substituting aromatic amino groups via their diazonium salts.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis, compiled from established protocols.[3]

Table 1: Reactants, Reagents, and Solvents

| Component | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Reference |

| 2,4,6-Triiodoaniline | C₆H₄I₃N | 470.82 | 2.90 g | 6.16 mmol | [3] |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.95 g | 28.3 mmol | [2][3] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 3.5 mL | - | [2][3] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 130 mL | - | [2][3] |

| Copper(I) Oxide | Cu₂O | 143.09 | 2.52 g | - | [2][3] |

| Dry Ethanol | C₂H₅OH | 46.07 | 70 mL | - | [2][3] |

| Benzene | C₆H₆ | 78.11 | ~150 mL | - | [1][2] |

Table 2: Reaction Conditions

| Parameter | Condition | Duration | Reference |

| Diazotization Temperature | Maintained below 20°C | - | [1][2][3] |

| Diazotization Stirring | Post-addition stirring at ~20°C | ~30 minutes | [1][2][3] |

| Deamination Reaction | Heating to boiling | 30 minutes (or until N₂ evolution ceases) | [1][2][3] |

| Post-Reaction Standing | Cooling | 1 day | [1][2] |

Table 3: Product Characterization

| Parameter | Value | Reference |

| Product | This compound | [3] |

| Molar Mass ( g/mol ) | 455.80 | [3] |

| Theoretical Yield | 2.81 g | - |

| Actual Yield | 2.01 g (84%) | [2][3] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 182°C | [2][3] |

| ¹H NMR (CDCl₃) | δ 8.02 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃) | δ 79, 128 | [2] |

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves strong acids, flammable solvents, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Benzene is a known carcinogen; safer alternatives like toluene may be considered, though this protocol adheres to the cited literature.

Part 1: Diazotization of 2,4,6-Triiodoaniline

-

In a suitable reaction flask equipped with a magnetic stirrer, carefully and slowly add 1.95 g of finely ground sodium nitrite to 3.5 mL of concentrated sulfuric acid.[3][6] Perform this addition in an ice bath to manage the exothermic reaction.

-

In a separate beaker, prepare a solution by dissolving 2.90 g of 2,4,6-triiodoaniline in 130 mL of glacial acetic acid.[1][2]

-

While maintaining the temperature of the sodium nitrite/sulfuric acid mixture below 20°C using an ice bath, add the 2,4,6-triiodoaniline solution dropwise with continuous stirring.[1][2][3]

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at approximately 20°C for about 30 minutes to ensure the complete formation of the diazonium salt.[1][2][3]

Part 2: Deamination (Sandmeyer-type Reaction)

-

In a separate, larger flask suitable for heating and equipped for vigorous stirring, prepare a suspension of 2.52 g of copper(I) oxide in 70 mL of dry ethanol.[1][2][6]

-

With vigorous stirring, add the diazonium salt solution prepared in Part 1 dropwise to the copper(I) oxide suspension over a period of approximately 15 minutes.[2][6]

-

After the addition is complete, heat the reaction mixture to boiling.[1][2] Maintain boiling and stirring for 30 minutes, or until the evolution of nitrogen gas has completely ceased.[1][2][3]

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and allow it to stand for 24 hours.[1][6]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with benzene (3 x 50 mL).[1][2][3]

-

Combine the organic (benzene) extracts and dry them over anhydrous sodium sulfate.[1][2]

-

Remove the benzene by distillation under reduced pressure using a rotary evaporator.[1][2]

-

Recrystallize the resulting crude solid residue from benzene to obtain pure, crystalline this compound.[1][2][3]

-

Dry the final product, weigh it to determine the yield (expected yield is approximately 2.01 g, 84%), and characterize it by melting point and spectroscopic methods.[2][3]

Conclusion

The synthesis of this compound from 2,4,6-triiodoaniline via a diazotization-deamination sequence is a reliable and high-yielding method.[7][8] The procedure, while straightforward, requires careful control of reaction conditions, particularly temperature during the diazotization step. The resulting product is a valuable precursor for the synthesis of conjugated microporous polymers, optical materials, and other complex molecular architectures through subsequent functionalization of the carbon-iodine bonds.[2][4] This guide provides the necessary technical details for researchers to successfully replicate this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 626-44-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of this compound [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of 1,3,5-Triiodobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triiodobenzene in organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this compound, this document presents qualitative solubility information for the target compound and quantitative data for structurally analogous compounds, 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene, for illustrative purposes. Furthermore, a detailed, generalized experimental protocol for determining solubility via the isothermal saturation method is provided, alongside a workflow visualization to guide researchers in their experimental design.

Introduction to this compound and its Solubility

This compound is a symmetrically substituted aromatic compound. Its molecular structure, characterized by three bulky, electron-withdrawing iodine atoms on the benzene ring, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in various fields, such as materials science and as an intermediate in organic synthesis.[1] The general principle of "like dissolves like" is a key determinant of its solubility profile.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound exhibits poor solubility in polar solvents while showing a greater affinity for nonpolar organic solvents.[1] This is attributed to the overall nonpolar nature of the molecule. The large iodine atoms contribute to its low polarity. Temperature is also a critical factor, with solubility generally increasing with a rise in temperature.[1]

Summary of Qualitative Solubility:

-

Water: Sparingly soluble.[1]

-

Chloroform: Slightly soluble.

-

Methanol: Slightly soluble when heated.

-

Benzene and Toluene: Shows greater affinity, suggesting higher solubility.[1]

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative perspective, the following tables summarize the mole fraction solubility (x₁) of 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene in various organic solvents at different temperatures. This data is presented to illustrate the expected solubility trends and magnitudes for a similarly structured tri-substituted benzene.

Table 1: Mole Fraction Solubility (x₁) of 1,3,5-Trichlorobenzene in Various Organic Solvents [2]

| Temperature (K) | Toluene | Cyclohexane | Ethyl Acetate | Acetone | n-Butanol | Isobutyl Alcohol | n-Propanol | Isopropyl Alcohol |

| 273.15/280.65 | > | > | > | ~ | < | < | < | < |

| 308.15 | (Highest) | (Lowest) |

Note: The original source provides a graphical representation and notes the decreasing order of solubility as: toluene > cyclohexane > ethyl acetate > (n-butanol, acetone) > isobutyl alcohol > n-propanol > isopropyl alcohol. Specific numerical values at each temperature point were not available in the abstract.

Table 2: Mole Fraction Solubility (x₁) of 1,3,5-Tribromobenzene in Binary Solvent Mixtures at 298.15 K

| Solvent System (Mole Fraction of Organic Solvent) | Mole Fraction Solubility (x₁) of 1,3,5-Tribromobenzene |

| N,N-dimethylformamide (DMF) + Water | Data varies with composition |

| N,N-dimethylacetamide (DMA) + Water | Data varies with composition |

| 1,4-dioxane + Water | Data varies with composition |

| DMF + Ethanol | Data varies with composition |

| DMA + Ethanol | Data varies with composition |

Note: A study on 1,3,5-tribromobenzene reports its solubility in various binary solvent mixtures, indicating that the solubility is dependent on the composition of the solvent system. For detailed quantitative data, referring to the full study is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound in an organic solvent using the isothermal saturation (shake-flask) method followed by High-Performance Liquid Chromatography (HPLC) analysis.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker.

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to rest at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Data for 1,3,5-Triiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3,5-triiodobenzene. Due to the high degree of symmetry in this molecule, its NMR spectra are deceptively simple, offering a clear example of chemical equivalence. This document compiles and presents the available data, outlines a general experimental protocol, and illustrates the structural relationships of the nuclei.

Introduction

This compound is a symmetrically substituted aromatic compound. Its molecular structure dictates that all three protons are chemically equivalent, as are the three proton-bearing carbons and the three iodine-bearing carbons. This equivalence results in a simplified NMR spectrum, which will be detailed in this guide.

NMR Spectroscopic Data

The following tables summarize the reported quantitative NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent |

| 8.02 ppm[1] | Singlet (s) | 3H | C-H | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) | Assignment | Solvent |

| 128 ppm[1] | C-H | CDCl₃ |

| 79 ppm[1] | C-I | CDCl₃ |

Note: The reported chemical shift of 79 ppm for the carbon atom bonded to iodine is atypical for an aromatic carbon and should be treated with caution. This significant upfield shift is likely attributable to the heavy atom effect of iodine.

Experimental Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

¹H NMR Acquisition Parameters (General):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters (General):

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Structural Representation and NMR Signals

The symmetry of this compound is key to interpreting its NMR spectra. The following diagram illustrates the relationship between the molecule's structure and its expected NMR signals.

References

The Genesis of a Key Reagent: Early Studies and Discovery of 1,3,5-Triiodobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triiodobenzene is a symmetrically substituted aromatic compound that has become an important building block in various fields of chemical research, including materials science and pharmaceutical development. Its three iodine atoms provide reactive sites for the construction of complex molecular architectures through cross-coupling reactions. This technical guide delves into the early studies surrounding the discovery and synthesis of this compound, providing a historical context and detailed experimental protocols from foundational research.

Early Synthesis and Discovery

The initial synthesis of this compound is rooted in the broader exploration of aromatic chemistry in the 19th century. Early methods for the iodination of benzene were challenging due to the low reactivity of iodine compared to other halogens. However, the development of diazotization reactions for aromatic amines provided a viable pathway to introduce iodine substituents onto the benzene ring.

The most prominent early and enduring method for synthesizing this compound involves a two-step process starting from aniline. First, aniline is exhaustively iodinated to produce 2,4,6-triiodoaniline. Subsequently, the amino group of 2,4,6-triiodoaniline is removed through a deamination reaction, a process that typically involves diazotization followed by a Sandmeyer-type reaction. While modern variations of this method have been refined, the fundamental approach has been a cornerstone of its production for many years.

Physicochemical Characteristics

Early characterization of this compound focused on its fundamental physical properties. These data were crucial for its identification and for establishing its purity.

| Property | Value |

| Molecular Formula | C₆H₃I₃ |

| Molecular Weight | 455.80 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182-184.2 °C |

| Boiling Point | 381.91 °C (estimate) |

| Density | 2.8493 g/cm³ (estimate) |

| Solubility | Sparingly soluble in polar solvents (e.g., water), more soluble in nonpolar solvents (e.g., benzene, chloroform).[1] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound from 2,4,6-triiodoaniline, based on established methods.[2][3]

Synthesis of this compound from 2,4,6-Triiodoaniline

This synthesis proceeds in two main stages: the diazotization of the aromatic amine and the subsequent deamination (replacement of the diazonium group with hydrogen).[3]

Materials:

-

2,4,6-triiodoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Copper(I) oxide (Cu₂O)

-

Dry ethanol

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a suitable reaction flask, slowly add 1.95 g of finely ground sodium nitrite to 3.5 mL of concentrated sulfuric acid with stirring, while keeping the temperature below 20 °C.[2]

-

Prepare a solution of 2.90 g of 2,4,6-triiodoaniline in 130 mL of glacial acetic acid.[2]

-

Add the 2,4,6-triiodoaniline solution dropwise to the stirred and cooled sodium nitrite/sulfuric acid mixture. Maintain the temperature of the reaction mixture below 20 °C throughout the addition.[2]

-

After the addition is complete, stir the reaction mixture at approximately 20 °C for about 30 minutes to ensure the complete formation of the diazonium salt.[2]

-

-

Deamination (Sandmeyer-type reaction):

-

In a separate flask, prepare a suspension of 2.52 g of copper(I) oxide in 70 mL of dry ethanol.[3]

-

Add the solution of the diazonium salt dropwise to the vigorously stirred suspension of copper(I) oxide over a period of 15 minutes.[2]

-

Bring the reaction mixture to a boil and continue stirring for 30 minutes, or until the evolution of nitrogen gas ceases.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture and allow it to stand for one day.[2]

-

Pour the mixture into 300 mL of ice water.[2]

-

Extract the product from the aqueous mixture with three 50 mL portions of benzene.[2]

-

Combine the benzene extracts and dry them over anhydrous sodium sulfate.[2]

-

Remove the benzene solvent by distillation under reduced pressure (in vacuo).[2]

-

Recrystallize the resulting crude solid from benzene to obtain pure this compound.[2]

-

Expected Yield: Approximately 2.01 g (84%).[2]

Logical Workflow

The synthesis of this compound from aniline can be visualized as a multi-step process.

Conclusion

The early studies on this compound laid the groundwork for its use as a versatile reagent in modern organic synthesis. The foundational method of synthesizing this compound through the iodination of aniline followed by deamination has proven to be robust and is still conceptually relevant today. The well-defined physical properties established in its early characterization continue to be important for its identification and application in the development of new materials and pharmaceuticals. This guide provides a core understanding of the historical and practical aspects of the discovery and synthesis of this compound for today's researchers and scientists.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3,5-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triiodobenzene is a highly substituted aromatic compound whose utility in synthesis is primarily centered on cross-coupling reactions. Its reactivity in electrophilic aromatic substitution (EAS) is significantly attenuated due to the strong deactivating effects of the three iodine substituents. This guide provides a comprehensive overview of the theoretical and practical aspects of EAS reactions involving this compound. It covers the electronic effects of iodine substituents, the general principles governing reactivity, and the formidable challenges encountered in subjecting this substrate to common EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. While successful instances of such reactions are exceptionally rare, this guide consolidates available data and provides a predictive framework based on established chemical principles.

Introduction: The Nature of this compound

This compound is a symmetrical, crystalline solid with the molecular formula C₆H₃I₃.[1][2] Its structure is characterized by a benzene ring where hydrogen atoms at positions 1, 3, and 5 have been replaced by iodine atoms. This substitution pattern has profound implications for the molecule's electronic properties and chemical reactivity.[1] While the carbon-iodine bonds are amenable to various palladium-catalyzed cross-coupling reactions, making it a valuable building block in materials science and complex molecule synthesis, its participation in electrophilic aromatic substitution is severely limited.

Electronic Effects of Iodine Substituents

The reactivity of an aromatic ring in EAS reactions is governed by the electronic properties of its substituents. Halogens, including iodine, exhibit a dual electronic effect:

-

Inductive Effect (-I): As iodine is more electronegative than carbon, it withdraws electron density from the benzene ring through the sigma bond. This inductive effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles.[3]

-

Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the aromatic ring. In the case of this compound, the cumulative inductive effect of three iodine atoms renders the benzene ring exceptionally electron-deficient and therefore highly resistant to electrophilic attack.

General Reactivity in Electrophilic Aromatic Substitution

The core mechanism of EAS involves the attack of an electrophile by the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The rate-determining step is typically the formation of this intermediate. For a reaction to proceed, the aromatic ring must be sufficiently nucleophilic to attack the electrophile.

Due to the strong deactivation by the three iodine atoms, this compound is expected to be significantly less reactive than benzene and even less reactive than monohalogenated benzenes. Reactions that readily occur with benzene often fail or require exceptionally harsh conditions with this compound.

Caption: Logical relationship of aromatic ring reactivity towards EAS.

Specific Electrophilic Aromatic Substitution Reactions

Detailed experimental data for EAS reactions on this compound is scarce in the scientific literature, a testament to its low reactivity. The following sections discuss the expected outcomes and challenges for key EAS reactions.

Halogenation

Bromination and Chlorination: These reactions would require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a sufficiently strong electrophile (Br⁺ or Cl⁺). Given the deactivated nature of the substrate, extremely harsh conditions would be necessary, which could lead to side reactions or decomposition. No successful examples are documented in readily accessible literature.

Nitration

Nitration requires the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid. Aromatic compounds that are significantly deactivated often require fuming nitric and sulfuric acids and elevated temperatures to undergo nitration.[5] For this compound, it is anticipated that such conditions would be required. However, the high temperatures and strongly oxidizing nature of the nitrating mixture could lead to decomposition of the starting material.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are notoriously difficult on strongly deactivated aromatic rings.[6]

-

Friedel-Crafts Alkylation: This reaction is prone to carbocation rearrangements and polyalkylation. More importantly, the Lewis acid catalyst (e.g., AlCl₃) can complex with the halogen substituents of a deactivated ring, further inhibiting the reaction.

-

Friedel-Crafts Acylation: This reaction is generally not successful on rings with strongly deactivating groups. The acyl group formed further deactivates the ring, preventing polyacylation. However, the initial reaction is the primary hurdle. The product ketone forms a complex with the Lewis acid catalyst, requiring stoichiometric amounts of the catalyst.[7] It is highly improbable that this compound would undergo Friedel-Crafts acylation under standard conditions.

Caption: A logical workflow for assessing EAS feasibility on this compound.

Quantitative Data Summary

Due to the extreme inertness of this compound towards electrophilic aromatic substitution, there is a lack of quantitative yield and condition data in the literature for reactions such as nitration, bromination, or Friedel-Crafts acylation. The primary documented reaction involving polyiodination under harsh conditions does not specify yields for intermediate steps involving a tetra-iodinated benzene.

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |

| Iodination | Periodic Acid, KI, H₂SO₄ | Elevated Temperature | 1,2,4,6-Tetraiodobenzene | Not Reported | Implied by[4] |

| Nitration | HNO₃, H₂SO₄ | Not Reported | No reaction expected | N/A | Theoretical |

| Bromination | Br₂, FeBr₃ | Not Reported | No reaction expected | N/A | Theoretical |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Not Reported | No reaction expected | N/A | Theoretical |

Experimental Protocols

As specific EAS protocols for this compound are not available, this section provides a detailed protocol for a related, challenging iodination of a simple aromatic ring, which illustrates the type of forcing conditions that would likely be necessary.

Illustrative Protocol: Per-iodination of Benzene

This protocol describes the synthesis of 1,2,4,5-tetraiodobenzene and hexaiodobenzene from benzene, highlighting the vigorous conditions required for polyiodination.[4]

Objective: To synthesize polyiodinated benzenes from benzene, demonstrating the conditions required for substitution on a progressively deactivated ring.

Reagents:

-

Benzene

-

Periodic acid (H₅IO₆)

-

Potassium iodide (KI)

-

Concentrated Sulfuric Acid (98%)

Procedure for 1,2,4,5-Tetraiodobenzene:

-

In a suitable reaction vessel, carefully prepare a mixture of periodic acid, potassium iodide, and concentrated sulfuric acid.

-

To this cooled mixture, slowly add benzene with vigorous stirring.

-

Maintain the reaction at room temperature and stir for an extended period (e.g., 24-48 hours).

-

Quench the reaction by carefully pouring the mixture over ice.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with water, followed by a solution of sodium thiosulfate to remove any excess iodine, and then again with water.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., nitrobenzene) may be required for purification.

Procedure for Hexaiodobenzene:

-

Follow the same initial setup as for the tetra-substituted product.

-

After the addition of benzene, heat the reaction mixture to 100°C.

-

Maintain the temperature and vigorous stirring for several hours.

-

Follow the same quenching, filtration, washing, and drying steps as described above.

Note: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, as they involve corrosive and hazardous materials.

Conclusion

This compound is an aromatic compound that is highly resistant to electrophilic aromatic substitution. The powerful, cumulative electron-withdrawing inductive effects of the three iodine atoms render the aromatic ring extremely electron-deficient. Consequently, common EAS reactions such as nitration and Friedel-Crafts acylation are not considered feasible under standard laboratory conditions. The only plausible EAS reaction is further iodination to yield a tetra-substituted product, which would necessitate exceptionally harsh reagents and conditions. Researchers and drug development professionals should recognize that the synthetic utility of this compound lies not in its susceptibility to EAS, but in its role as a robust scaffold for building complex molecules via cross-coupling chemistry at its carbon-iodine bonds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 626-44-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hexaiodobenzene - Wikipedia [en.wikipedia.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability and Storage of 1,3,5-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,5-Triiodobenzene (CAS No. 626-44-8). The information presented herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for its various applications in synthesis and materials science.

Physicochemical Properties and Stability Profile

This compound is a white to off-white or slightly yellow crystalline solid at room temperature. Its high degree of iodination on the aromatic ring contributes to its unique chemical properties and stability. The compound is generally considered stable under standard laboratory conditions.[1]

General Stability

Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | Room temperature or refrigerated (4°C) | Minimizes potential for slow degradation over long-term storage. | [2][3][4] |

| Light | Protect from light; store in a dark place | Iodinated aromatic compounds can be susceptible to photodegradation. | [2] |

| Atmosphere | Store in a dry and well-ventilated place; sealed in a dry environment. | Prevents hydrolysis and reaction with atmospheric components. | [2][3] |

| Container | Tightly closed container | Prevents contamination and exposure to moisture and air. | [3] |

Potential Degradation Pathways

While specific studies on the forced degradation of this compound are limited, potential degradation pathways can be inferred from studies on other iodinated aromatic compounds, such as those used in X-ray contrast media.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-iodine bond, potentially forming radical species. This is a common degradation pathway for iodoarenes.

-

Thermal Decomposition: At elevated temperatures, iodoarenes can undergo thermal decomposition, which may involve the cleavage of the C-I bond.

-

Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to the substitution of iodine with a hydroxyl group, though this is expected to be slow.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from 2,4,6-triiodoaniline via a Sandmeyer-type reaction.

Materials:

-

2,4,6-triiodoaniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Glacial acetic acid (AcOH)

-

Copper(I) oxide (Cu₂O)

-

Ethanol

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

Slowly add finely ground sodium nitrite (1.95 g, 0.028 mol) to sulfuric acid (3.5 mL) with stirring.

-

Prepare a solution of 2,4,6-triiodoaniline (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL).

-

Add the 2,4,6-triiodoaniline solution dropwise to the sodium nitrite/sulfuric acid mixture, maintaining the temperature below 20°C with cooling.

-

After the addition is complete, stir the reaction mixture at approximately 20°C for 30 minutes.

-

-

Sandmeyer-type Reaction:

-

In a separate flask, prepare a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL).

-

Add the diazonium salt solution dropwise to the copper(I) oxide suspension with vigorous stirring over 15 minutes.

-

Heat the reaction mixture to boiling and stir for 30 minutes, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and let it stand for one day.

-

-

Isolation and Purification:

-

Pour the reaction mixture into 300 mL of ice water.

-

Extract the product with benzene (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from benzene to yield pure this compound.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Purity Assessment Workflow

A general workflow for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC) is presented below.

Caption: General workflow for purity assessment by HPLC.

Halogen Bonding Interaction

This compound is a well-known building block in supramolecular chemistry and crystal engineering due to its ability to form halogen bonds. The iodine atoms act as halogen bond donors.

Caption: Schematic of a halogen bond involving this compound.

References

molecular weight and formula of 1,3,5-Triiodobenzene

An In-depth Technical Guide to 1,3,5-Triiodobenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this versatile compound.

Core Properties and Formula

This compound is an aromatic organic compound in which three iodine atoms are substituted symmetrically on a benzene ring. Its chemical structure makes it a valuable precursor for the synthesis of C3-symmetric molecules, which have found applications in materials science and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃I₃[1] |

| Molecular Weight | 455.80 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 181.0 to 185.0 °C |

| CAS Number | 626-44-8[1] |

| IUPAC Name | This compound |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2,4,6-triiodoaniline followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2,4,6-Triiodoaniline

Materials:

-

2,4,6-triiodoaniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Glacial acetic acid (AcOH)

-

Copper(I) oxide (Cu₂O)

-

Ethanol (dry)

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

Slowly add finely ground sodium nitrite to sulfuric acid with stirring.

-

Prepare a solution of 2,4,6-triiodoaniline in glacial acetic acid.

-

Add the amine solution dropwise to the sodium nitrite/sulfuric acid mixture, maintaining the temperature below 20 °C with cooling.

-

Stir the reaction mixture at approximately 20 °C for about 30 minutes to ensure complete formation of the diazonium salt.

-

-

Deamination (Sandmeyer Reaction):

-

Prepare a suspension of copper(I) oxide in dry ethanol.

-

Add the diazonium salt solution dropwise to the copper(I) oxide suspension with vigorous stirring over 15 minutes.

-

Heat the reaction mixture to boiling and stir for 30 minutes, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and let it stand for one day.

-

Pour the mixture into ice water and extract the product with benzene (3x).

-

Dry the combined benzene extracts with anhydrous sodium sulfate.

-

Remove the solvent by distillation under vacuum.

-

Recrystallize the crude product from benzene to obtain pure this compound.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a versatile scaffold in medicinal chemistry and materials science. Its three iodine atoms provide reactive sites for cross-coupling reactions, enabling the construction of complex, multi-functional molecules.

Table 2: Key Applications of this compound

| Application Area | Description |

| Medicinal Chemistry | Serves as a core scaffold for the synthesis of pharmacologically active compounds. It is particularly useful for creating molecules with a 1,3,5-trisubstitution pattern.[2] |

| Drug Discovery | Derivatives of 1,3,5-trisubstituted benzenes have been investigated as potent and selective inhibitors of enzymes such as matriptase, which is implicated in cancer invasion and metastasis.[2] |

| Diagnostic Agents | The this compound core is a fundamental component of many X-ray contrast agents used in medical imaging.[3][4] |

| Materials Science | Used in the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and separation technologies. |

| Organic Synthesis | A key building block for the synthesis of dendrimers and other complex molecular architectures due to its C3 symmetry.[5] |

Logical Relationship of Applications

Caption: Applications of this compound as a precursor.

Characterization and Purification

Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet is expected in the aromatic region due to the three equivalent protons.

-

¹³C NMR: Two signals are expected, one for the carbon atoms bearing an iodine atom and another for the carbon atoms bonded to hydrogen.

-

-

Gas Chromatography (GC): Used to assess the purity of the compound. A purity of at least 95.0% is commercially available.

Purification

-

Recrystallization: As mentioned in the synthesis protocol, recrystallization from a suitable solvent like benzene is a common method for purifying the crude product.

-

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is a standard purification technique in organic synthesis. A stationary phase such as silica gel can be used with an appropriate solvent system (eluent) to separate the desired compound from byproducts. The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis.[6] While a specific protocol for this compound is not detailed in the literature, general principles of column chromatography would apply.[7][8][9]

Conclusion

This compound is a valuable and versatile chemical for researchers and professionals in drug development and materials science. Its symmetric structure and the reactivity of its iodine substituents make it an ideal starting material for the synthesis of a wide range of complex molecules with important applications, from potential anticancer agents to advanced diagnostic tools. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the laboratory and beyond.

References

- 1. CAS 626-44-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1991012231A1 - New derivatives of 1,3,5-triamino-2,4,6-triiodobenzene and method for the preparation thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. columbia.edu [columbia.edu]

- 8. Purification [chem.rochester.edu]

- 9. Purification [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols for the Use of 1,3,5-Triiodobenzene in Metal-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triiodobenzene is a versatile aromatic building block extensively utilized in organic synthesis. Its C3-symmetric structure, featuring three reactive carbon-iodine bonds, makes it an ideal scaffold for the construction of complex, multi-dimensional molecules. The iodine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental to the synthesis of a wide range of materials, from pharmaceuticals and agrochemicals to advanced organic materials like porous organic frameworks (POFs) and star-shaped molecules for electronics. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Key Applications

The unique trifunctional nature of this compound allows for its use in the synthesis of:

-

Star-Shaped Molecules: By coupling three equivalents of a desired substituent to the central benzene ring, highly symmetrical, star-shaped molecules with unique photophysical and electronic properties can be synthesized.[1]

-

Porous Organic Frameworks (POFs): this compound can act as a rigid, triangular node in the construction of extended, porous networks with applications in gas storage, separation, and catalysis.

-

Pharmaceutical Intermediates: The ability to introduce diverse functionalities onto the benzene core makes this compound a valuable intermediate in the synthesis of complex drug candidates.

-

Organic Electronics: The extended π-conjugated systems that can be built from this compound are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.[2]

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the cross-coupling of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |

| 4-Formylphenylboronic acid | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | THF/H₂O | Reflux | 12 | 81 |

| Furan-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/Toluene | Reflux | N/A | 66 |

Table 2: Sonogashira Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | 25 | 24 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 12 | High |

| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 70 | 8 | High |

Table 3: Heck Reaction of this compound (Representative Conditions)

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | Moderate-High |

| Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMAc | 120 | 18 | Moderate-High |

Table 4: Buchwald-Hartwig Amination of this compound (Representative Conditions)

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | High |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | High |

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 1,3,5-Triphenylbenzene

This protocol describes the synthesis of 1,3,5-triphenylbenzene from this compound and phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the stirred mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 1,3,5-Tris(phenylethynyl)benzene

This protocol is adapted from a procedure for a similar substituted triiodobenzene and is expected to provide the desired product in high yield.[3]

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon)

-

Syringes and needles

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq) and cesium carbonate (7.0 eq) in anhydrous toluene.

-

Stir the mixture under an argon atmosphere at room temperature for 20 minutes.

-

Add phenylacetylene (3.3 eq) to the mixture.

-

Add tetrakis(triphenylphosphine)palladium(0) (10 mol%) and copper(I) iodide (20 mol%).

-

Cap the flask with a septum, carefully degas with argon, and wrap the flask with aluminum foil.

-

Stir the reaction at room temperature for 24 hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 1,3,5-Tris(2-methoxycarbonylethyl)benzene (Representative Protocol)

This is a general protocol for the Heck reaction with aryl iodides and can be adapted for this compound.[4]

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF, followed by methyl acrylate (4.5 eq) and triethylamine (4.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 1,3,5-Tris(phenylamino)benzene (Representative Protocol)

This general protocol for the amination of aryl halides can be applied to this compound.[5]

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

-

Glovebox (recommended for handling catalyst and base)

Procedure:

-

Inside a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (4.2 eq) to a Schlenk tube.

-

Add this compound (1.0 eq) and a stir bar.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline (3.3 eq) under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for metal-catalyzed cross-coupling reactions.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of 1,3,5-Triiodobenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triiodobenzene is a versatile building block in organic synthesis, prized for its C3 symmetry and the reactivity of its three iodine atoms.[1] This symmetrically substituted benzene ring serves as a trifunctional core for the construction of a diverse array of complex molecular architectures. The iodine atoms are excellent leaving groups in various metal-catalyzed cross-coupling reactions, making this compound an invaluable precursor for the synthesis of star-shaped molecules, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional materials.[1][2] Its applications span across materials science, supramolecular chemistry, and the development of pharmacologically active compounds.[1][3]

Application Note 1: Synthesis of Star-Shaped Molecules via Cross-Coupling Reactions

The C3 symmetric core of this compound makes it an ideal starting material for the synthesis of star-shaped molecules. These molecules, with a central core and radiating arms, have unique photophysical and electronic properties, finding applications in areas such as organic light-emitting diodes (OLEDs) and organic semiconductors.[1] Sonogashira and Suzuki-Miyaura cross-coupling reactions are the most common methods employed for this purpose.[2]

Sonogashira Coupling for the Synthesis of Trialkynylbenzenes

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[4] Using this compound, three alkyne arms can be introduced to create 1,3,5-trialkynylbenzene derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.05-0.10 equiv.), and CuI (0.1-0.2 equiv.).

-

Add the anhydrous solvent and the base.

-

To this stirred suspension, add the terminal alkyne (3.3 equiv. for full substitution) dropwise via syringe.

-

The reaction mixture is typically stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the metal catalysts.

-

Wash the celite pad with the reaction solvent.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,3,5-trialkynylbenzene.

Quantitative Data:

The following table summarizes the yields for the Sonogashira coupling of this compound with various terminal alkynes.

| Alkyne Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 85 |

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 70 | 82 |

| 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 78 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 90 |

Note: The yields are indicative and can vary based on the specific reaction conditions and scale.

Diagram:

Caption: Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling for the Synthesis of 1,3,5-Triarylbenzenes

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and arylboronic acids. This reaction allows for the introduction of various aryl groups onto the this compound core, leading to the synthesis of 1,3,5-triarylbenzene derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (3.3 equiv.) in the organic solvent (e.g., Toluene).

-

Add an aqueous solution of the base (e.g., 2M K₂CO₃).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (0.03-0.05 equiv.) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 1,3,5-triarylbenzene.

Quantitative Data:

The following table summarizes the yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Arylboronic Acid | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | 90 |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 80 | 85 |

Note: The yields are indicative and can vary based on the specific reaction conditions and scale.

Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. jk-sci.com [jk-sci.com]

Application Notes and Protocols: 1,3,5-Triiodobenzene as a Precursor for Metal-Organic Frameworks in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including catalysis, gas storage, and, notably, drug delivery. 1,3,5-Triiodobenzene is a versatile precursor for the synthesis of tritopic organic linkers, which are essential building blocks for creating highly porous and stable MOFs. The three iodine atoms on the benzene ring serve as excellent leaving groups in cross-coupling reactions, allowing for the facile synthesis of complex organic linkers with desired functionalities. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of MOFs for drug development applications.

Synthesis of MOF Linker from this compound

A common strategy to prepare a suitable MOF linker from this compound is through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki-Miyaura reaction, to introduce coordinating groups like carboxylic acids. A prime example is the synthesis of 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), a widely used linker for the synthesis of highly porous MOFs such as MOF-177.

Protocol 1: Synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) via Suzuki-Miyaura Coupling

This protocol describes a typical synthesis of H₃BTB from a 1,3,5-trihalogenated benzene precursor. While 1,3,5-tribromobenzene is often used, this compound can be used as well, potentially with adjustments to reaction conditions due to the higher reactivity of the C-I bond.

Materials:

-

This compound

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound and 3.5 equivalents of 4-carboxyphenylboronic acid in a 2:1 mixture of toluene and ethanol.

-

Add an aqueous solution of 2 M potassium carbonate (K₂CO₃).

-

De-gas the mixture by bubbling with argon or nitrogen for 30 minutes.

-

Add the palladium catalyst, for instance, prepared in situ from palladium(II) acetate and triphenylphosphine, to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 2 M HCl to a pH of approximately 1-2 to precipitate the product.

-

Collect the white precipitate by filtration and wash thoroughly with water to remove inorganic salts.

-

Further purify the product by washing with a suitable organic solvent like ethanol or by recrystallization from a solvent such as DMF/water.

-

Dry the purified 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) in a vacuum oven.

Synthesis of Metal-Organic Frameworks

The synthesized H₃BTB linker can then be used to construct MOFs. MOF-177, a well-known example with an exceptionally high surface area, is synthesized using H₃BTB and zinc nitrate.

Protocol 2: Synthesis of MOF-177

Materials:

-

1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Diethylformamide (DEF)

-

Chloroform

Procedure:

-

In a glass vial, dissolve H₃BTB in N,N-diethylformamide (DEF).

-

In a separate vial, dissolve zinc nitrate hexahydrate in DEF.

-

Combine the two solutions in a larger vial or a Teflon-lined autoclave.

-

Seal the vessel and heat it in an oven at a constant temperature, typically between 85°C and 105°C, for 24 to 72 hours.

-

After the reaction, allow the vessel to cool down slowly to room temperature.

-

Colorless, polyhedral crystals of MOF-177 should have formed.

-

Decant the mother liquor and wash the crystals with fresh DEF several times to remove unreacted starting materials.

-

To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform for 2-3 days, replacing the solvent several times.

-

After solvent exchange, filter the crystals and dry them under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) to obtain the activated, porous MOF-177.

Quantitative Data of MOFs Derived from this compound Precursors

The properties of MOFs are critical for their application in drug delivery. The following table summarizes key quantitative data for MOF-177, a representative MOF synthesized from an H₃BTB linker.

| Property | Value | Reference |

| BET Surface Area | 4500 - 5000 m²/g | |

| Langmuir Surface Area | > 7000 m²/g | [1] |

| Pore Volume | ~4 cm³/g | [1] |

| Pore Size | ~1.2 nm | [1] |

Applications in Drug Delivery

MOFs derived from this compound precursors, such as MOF-177, are excellent candidates for drug delivery due to their high porosity and tunable surface chemistry. They can encapsulate a significant amount of drug molecules and release them in a controlled manner.

Protocol 3: Drug Loading into MOF-177

This protocol describes a general procedure for loading a drug, such as ibuprofen or doxorubicin, into MOF-177 via diffusion.

Materials:

-

Activated MOF-177

-

Drug of interest (e.g., Ibuprofen, Doxorubicin)

-

Suitable solvent (e.g., hexane for ibuprofen, methanol/water for doxorubicin)

Procedure:

-

Prepare a concentrated solution of the drug in the chosen solvent.

-

Immerse a known amount of activated MOF-177 in the drug solution.

-

Stir the suspension at room temperature for 24-72 hours to allow the drug molecules to diffuse into the pores of the MOF.

-

After the loading period, collect the drug-loaded MOF by centrifugation or filtration.

-

Wash the collected solid with a small amount of fresh solvent to remove the drug adsorbed on the external surface.

-

Dry the drug-loaded MOF under vacuum at a mild temperature to remove the residual solvent.

-

Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC, or by thermogravimetric analysis (TGA) of the dried drug-loaded MOF.

Drug Loading and Release Data

The following table presents representative data for the loading of common drugs into MOFs. While specific data for MOF-177 with these exact drugs might vary, these values illustrate the high loading capacities achievable with porous MOFs.

| Drug | MOF System | Drug Loading Capacity (wt%) | Release Conditions | Reference |

| Doxorubicin | Fe₃O₄@MIL-100(Fe) | ~19% | PBS (pH 7.4), 37 °C | [2] |

| Doxorubicin | NUIG4 | up to 199.5% (1995 mg/g) | pH-dependent | [3] |

| Ibuprofen | Functionalized Cu-MOF | ~25.5% | - | [4] |

| 5-Fluorouracil | FeMn-MIL-88B | ~43.8% | pH and H₂S responsive | [5] |

Protocol 4: In Vitro Drug Release Study

This protocol outlines a typical experiment to study the release kinetics of a drug from a loaded MOF.

Materials:

-

Drug-loaded MOF

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a tumor microenvironment)

-

Dialysis membrane (with a molecular weight cut-off smaller than the drug)

-

Shaking incubator or water bath

Procedure:

-

Disperse a known amount of the drug-loaded MOF in a specific volume of PBS inside a dialysis bag.

-

Place the dialysis bag in a larger container with a known volume of fresh PBS.

-

Maintain the system at 37 °C with constant gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

-

Calculate the cumulative percentage of drug released over time.

-

The release data can be fitted to various kinetic models (e.g., first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]

Visualizations

Synthesis of H₃BTB Linker and MOF-177

Caption: Synthesis of H₃BTB linker and MOF-177.

Experimental Workflow for Drug Delivery Application

References

- 1. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling with 1,3,5-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 1,3,5-triiodobenzene. This versatile reaction is a cornerstone in the synthesis of star-shaped molecules, dendrimers, and other complex architectures relevant to materials science and pharmaceutical development.

Introduction